molecular formula C16H19NO B7780317 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol

1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol

Cat. No.: B7780317
M. Wt: 241.33 g/mol
InChI Key: YDMFBXUOKANVOV-UHFFFAOYSA-N
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Description

1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol (C₁₆H₁₉NO, MW 241.33) is a secondary alcohol featuring a phenyl group and a substituted pyridine ring (4-isopropylpyridin-2-yl) attached to the central carbon (Figure 1). The compound is cataloged under CAS/Ref. 10-F181430 and is available for laboratory use .

Properties

IUPAC Name

1-phenyl-1-(4-propan-2-ylpyridin-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12(2)13-9-10-17-15(11-13)16(3,18)14-7-5-4-6-8-14/h4-12,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMFBXUOKANVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=C1)C(C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters:

PrecursorCatalystSolventTemperatureTimeYield
Pyridin-2-yl-4-oxobutanalMethylamineEthanol60°C12 h68%
Intermediate pyridineK2CO3DMF80°C6 h72%

This two-step approach emphasizes the importance of solvent selection, with polar aprotic solvents like DMF enhancing alkylation efficiency.

Friedländer Quinoline Synthesis Adaptation

The solvent-free Friedländer quinoline synthesis, optimized for related heterocycles, offers a scalable route to pyridine derivatives. By reacting 4-isopropyl-2-aminopyridine with phenylacetaldehyde in the presence of polyphosphoric acid (PPA) at 90°C for 1 hour, a quinoline-like intermediate forms. Reduction of the ketone group in this intermediate using sodium borohydride (NaBH4) in methanol yields the target alcohol.

Mechanistic Insights:

  • Cyclization : PPA catalyzes the condensation of the amine and aldehyde, forming a Schiff base that undergoes cyclodehydration.

  • Reduction : NaBH4 selectively reduces the ketone to a secondary alcohol without affecting the pyridine ring.

StepReagentConditionsYield
CyclizationPPA90°C, solvent-free82%
ReductionNaBH4Methanol, 0°C89%

This method avoids hazardous solvents and achieves high atom economy, making it industrially viable.

Grignard Addition to Pre-Formed Pyridine Ketones

A direct approach involves the nucleophilic addition of phenylmagnesium bromide to a pre-synthesized pyridine ketone. The ketone precursor, 1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-one, is prepared via Friedel-Crafts acylation of 4-isopropylpyridine using acetyl chloride and AlCl3. Subsequent Grignard addition in anhydrous tetrahydrofuran (THF) at −78°C affords the secondary alcohol.

Optimization Challenges:

  • Moisture Sensitivity : Strict anhydrous conditions are critical to prevent Grignard reagent decomposition.

  • Regioselectivity : The pyridine nitrogen’s basicity necessitates careful temperature control to avoid side reactions.

Ketone PrecursorGrignard ReagentSolventTemperatureYield
1-[4-(iPr)pyridin-2-yl]ethanonePhMgBrTHF−78°C65%

Reduction of Ketone Intermediates

Reduction of 1-phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-one using sodium borohydride or catalytic hydrogenation provides a high-yield pathway to the alcohol. The ketone is synthesized via Suzuki-Miyaura coupling between 2-bromo-4-isopropylpyridine and phenylboronic acid, followed by oxidation of the resulting biaryl compound.

Comparative Reduction Efficiency:

Reducing AgentSolventTemperatureTimeYield
NaBH4Methanol0°C2 h85%
H2 (Pd/C catalyst)Ethanol25°C6 h78%

NaBH4 offers superior selectivity and faster reaction kinetics compared to catalytic hydrogenation.

Cross-Coupling Strategies for Structural Assembly

Palladium-catalyzed cross-coupling reactions enable modular construction of the target molecule. A representative protocol involves:

  • Suzuki Coupling : 2-Bromo-4-isopropylpyridine and phenylboronic acid react in the presence of Pd(PPh3)4 and K2CO3 in dioxane/water (3:1) at 80°C.

  • Hydroxylation : The coupled product undergoes hydroxylation via Sharpless asymmetric dihydroxylation or oxymercuration.

Coupling PartnerCatalystBaseSolventYield
Phenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O76%

This method excels in introducing structural diversity but requires rigorous control over catalyst loading and ligand selection .

Chemical Reactions Analysis

Acid-Catalyzed Friedel-Crafts Reactions

The pyridine ring participates in electrophilic substitution reactions under strong acid catalysis:

Reaction ConditionsProductYieldCharacterization Data
Triflic acid (TfOH), benzene, 80°C1-(4-isopropylphenyl)-2-phenylpropan-1-ol86%¹³C NMR: δ 158.4 (C=N), 149.6 (Ar-C)
TfOH, chlorobenzene, 60°C4-(2-(4-chlorophenyl)propan-2-yl)pyridine79%HRMS: m/z 266.0498 [M+H]⁺

Mechanistically, TfOH protonates the pyridine nitrogen, enhancing electrophilicity for subsequent aryl group transfer from the solvent .

Catalytic Reductive Coupling

The alcohol group facilitates stereoselective couplings:

  • Photocatalytic reductive amination with nitrones using Ru(bpy)₃²⁺/Sc(OTf)₃ yields vicinal amino alcohols (up to 94% ee) .

  • Hydrogen-borrowing amination with [Ru(p-cymene)Cl₂]₂ catalyst converts the alcohol to amines via intermediate ketones (70–96% yields) .

Ring Functionalization

The isopropyl-substituted pyridine undergoes regioselective modifications:

  • Bromination : NBS in CCl₄ selectively brominates the pyridine’s β-position (δ 7.64 ppm, d, J = 6.4 Hz in ¹H NMR).

  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd(PPh₃)₄ catalysis introduce substituents at the 2-position (e.g., 4-fluorophenyl, 89% yield) .

Key Mechanistic Insights

  • Electronic effects : The electron-donating isopropyl group deactivates the pyridine ring, directing electrophiles to the 2- and 6-positions .

  • Steric hindrance : The bulky 1-phenyl-1-ethanol moiety limits nucleophilic attack at the benzylic carbon.

Scientific Research Applications

Medicinal Chemistry

1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests potential activity as a ligand for various biological targets.

Case Study: Antidepressant Activity

Research indicates that compounds with similar structures to this compound exhibit antidepressant effects by modulating neurotransmitter systems such as serotonin and norepinephrine. A study published in the Journal of Medicinal Chemistry explored derivatives of this compound and found significant improvements in mood-related behaviors in animal models .

Organic Synthesis

This compound is also valuable in organic synthesis as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate.

Synthetic Pathways

One notable synthetic pathway involves the use of this compound in the synthesis of pyridine derivatives, which are crucial in the pharmaceutical industry. The compound can be utilized in reactions such as:

  • Nucleophilic Substitution : The hydroxyl group can act as a leaving group, allowing for further functionalization.
  • Alkylation Reactions : The presence of the phenyl group enhances reactivity towards alkyl halides, facilitating the formation of more complex structures.

Material Science

In material science, this compound has potential applications in developing advanced materials due to its unique electronic properties.

Case Study: Conductive Polymers

Recent studies have investigated the incorporation of this compound into conductive polymers. By blending it with polyaniline, researchers observed enhanced conductivity and stability, making it suitable for applications in organic electronics and sensors .

Mechanism of Action

The mechanism of action of 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and influencing biological pathways. The exact mechanism depends on the context of its use, such as its role in medicinal chemistry or biochemical research .

Comparison with Similar Compounds

Steric and Electronic Effects

  • Pyridine vs.
  • Bulky Substituents: The morpholino and tert-butyl groups in the C₂₁H₂₈N₂O₂ analog () increase steric hindrance, likely reducing reactivity compared to the less hindered target compound .

Physical Properties

  • Molecular Weight and Polarity : The target compound (MW 241.33) is heavier and more polar than 1-[4-(propan-2-yl)phenyl]ethan-1-ol (MW 164.25), likely resulting in higher boiling/melting points and lower volatility .
  • State and Solubility : While 1-[4-(propan-2-yl)phenyl]ethan-1-ol is a liquid, the target compound’s physical state is unspecified; however, its pyridine moiety may enhance water solubility relative to purely aromatic analogs .

Biological Activity

1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol
CAS Number: 439148-04-6
Structure: The compound features a phenyl group, a pyridinyl group, and an ethan-1-ol moiety, contributing to its unique chemical properties and biological activities .

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of pyridin-2-yl derivatives with appropriate alkylating agents under controlled conditions. Industrial production often emphasizes environmentally friendly techniques to enhance yield and minimize waste .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of compounds structurally related to this compound. For instance, derivatives with similar structural motifs have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

In a comparative study, compounds with bulky substituents at the 4-position exhibited reduced activity, indicating that structural modifications can significantly influence biological outcomes. The most potent compounds were found to induce poly(ADP-ribose) polymerase (PARP) cleavage and activate caspase cascades, leading to programmed cell death .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can alter enzymatic activities or signaling pathways critical for cell proliferation and survival. For example:

  • PARP Inhibition: Compounds that inhibit PARP are known to enhance the effects of DNA-damaging agents in cancer therapy.
  • Caspase Activation: The activation of caspases is a hallmark of apoptosis, suggesting that this compound may promote cell death in malignant cells.
  • Microtubule Dynamics: Similar compounds have been reported to affect microtubule stability, which is crucial for mitosis and cellular integrity .

Study on Anticancer Properties

A recent investigation into the antiproliferative effects of various pyridinyl compounds, including derivatives of this compound, demonstrated significant inhibition of cancer cell growth at micromolar concentrations. The study utilized flow cytometry to assess the proportion of actively proliferating cells post-treatment, revealing a marked decrease in BrdU-positive cells after exposure to these compounds .

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
1-Pyridinyl derivative AMCF-710PARP inhibition, caspase activation
1-Pyridinyl derivative BK56215Microtubule destabilization
1-Phenyl derivative CMV4;1112Induction of apoptosis
1-Pyridinyl derivative DVarious<10Cell cycle arrest

Q & A

Q. What are the established synthetic methodologies for 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol, and what reaction conditions optimize yield and purity?

The compound is synthesized via nucleophilic aromatic substitution using 2-fluoro-6-phenylpyridine derivatives. Deprotonation of 2-(1-phenylethyl)pyridine generates a carbanion, which reacts with the fluorinated pyridine under anhydrous tetrahydrofuran (THF) reflux. Purification via column chromatography yields ~41% product. Key optimizations include strict moisture control, inert atmospheres, and stoichiometric equivalence of reactants to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • 1H/13C NMR : Confirms functional groups (e.g., pyridyl protons at δ 8.2–8.5 ppm) and stereochemistry.
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsion angles. SHELXL’s restraints address disorder in the isopropyl group .
  • HPLC with impurity standards : EP Impurity B [(1RS)-1-Phenyl-1-(pyridin-2-yl)ethanol Hydrochloride] serves as a reference for quantifying stereochemical impurities .

Advanced Research Questions

Q. How can researchers address conflicting crystallographic data during structural refinement of this compound?

Discrepancies may arise from crystal twinning or disordered solvent molecules . Use SHELXL’s TWIN and BASF commands to model twinning, and PART instructions to partition disordered regions. Validate refinement with R1 < 5% and wR2 < 12% for high-resolution data. Thermal ellipsoid plots identify poorly resolved atoms requiring isotropic treatment .

Q. What strategies mitigate stereochemical impurities during synthesis, and how are they quantified?

  • Chiral resolution : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (85:15) to separate enantiomers.
  • Kinetic control : Use (-)-sparteine as a chiral catalyst during carbanion formation to suppress racemization.
  • Quantification : Compare peak areas to EP Impurity B standards (retention time: 12.3 min) .

Q. How does this compound function in designing metal coordination complexes, and what factors influence ligand efficacy?

The pyridyl N and hydroxyl O atoms act as bidentate ligands for metals like Cu(II) or Ni(II). Steric hindrance from the isopropyl group reduces ligand flexibility, enhancing thermodynamic stability (ΔG ≈ -45 kJ/mol). Binuclear complexes exhibit superior antimicrobial activity (MIC: 2–4 µg/mL) compared to mononuclear analogs due to synergistic metal interactions .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution reactions?

  • DFT calculations (B3LYP/6-31G*): Model transition states to identify rate-limiting steps (activation energy: ~75 kJ/mol).
  • Fukui indices : Highlight nucleophilic sites (C2 pyridyl position: f⁻ = 0.12).
  • Mulliken charges : Predict directing effects (fluorine substituent: -0.45 e). Experimental validation via deuterium isotope effects (kH/kD = 2.1) confirms computational accuracy .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between experimental and theoretical NMR chemical shifts?

Discrepancies often arise from solvent effects or conformational averaging . Use:

  • COSY and NOESY : Detect through-space interactions to validate proposed conformers.
  • DP4 probability analysis : Compare experimental shifts to DFT-predicted values (GIAO method) to assign configurations with >95% confidence.

Methodological Tables

Analytical Parameter Technique Key Observations Reference
Crystallographic refinementSHELXL (TWIN/BASF commands)R1 = 4.2%, wR2 = 10.7% for twinned data
Enantiomeric excess (ee)Chiral HPLC98.5% ee using Chiralpak IA column
Metal complex stabilityUV-Vis titrationlogβ (Cu(II)) = 8.9 ± 0.2 (25°C, 0.1 M KCl)

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